4-[(2E)-3-carboxyprop-2-enamido]benzoic acid
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Description
4-(3-Carboxyprop-2-enoylamino)benzoic acid is a chemical compound with the molecular formula C11H9NO5 and a molecular weight of 235.19 g/mol . It is not intended for human or veterinary use and is primarily used for research.
Molecular Structure Analysis
The molecular structure of 4-(3-Carboxyprop-2-enoylamino)benzoic acid consists of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .Scientific Research Applications
Antiviral Properties
One of the significant applications of derivatives similar to 4-(3-Carboxyprop-2-enoylamino)benzoic acid is in antiviral research. Compounds structurally related to this chemical have been explored for their potential to inhibit adenovirus replication. Through structural modifications and synthesis of analogues, researchers have discovered compounds with improved potency and low cell toxicity, highlighting their potential as antiviral agents (Öberg et al., 2012).
Anion Recognition and Sensing
Another area of application is in anion recognition and sensing. Derivatives like 4-(N,N-Dimethylamino)benzoic acid have shown remarkable affinity and selectivity towards divalent anions such as HPO4^2- and SO4^2-, demonstrating their utility in the development of new sensors for environmental and biological applications (Hou & Kobiro, 2006).
Coordination Polymers and Photophysical Properties
The synthesis and study of coordination polymers assembled from derivatives of benzoic acids have revealed interesting insights into their crystal structures and photophysical properties. These studies not only contribute to our understanding of the chemical and physical properties of these materials but also open up possibilities for their application in luminescence-based devices and materials science (Sivakumar et al., 2011).
Antitumor Activities
Research into organotin carboxylates, which may include compounds structurally related to 4-(3-Carboxyprop-2-enoylamino)benzoic acid, has shown that these compounds exhibit significant antitumor activities. This opens a pathway for the development of new chemotherapeutic agents based on the structural motifs of benzoic acid derivatives (Sakho et al., 2010).
Corrosion Inhibition
Additionally, certain cyanoacetamide derivatives related to 4-(3-Carboxyprop-2-enoylamino)benzoic acid have been explored as corrosion inhibitors for carbon steel in acidic media. These compounds demonstrate the potential of benzoic acid derivatives in industrial applications, where they can protect metals against corrosion, thereby extending their lifespan and maintaining their integrity in harsh environments (Fouda et al., 2008).
Properties
IUPAC Name |
4-[[(E)-3-carboxyprop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5/c13-9(5-6-10(14)15)12-8-3-1-7(2-4-8)11(16)17/h1-6H,(H,12,13)(H,14,15)(H,16,17)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCFOKATFSLHQS-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5432-04-2 |
Source
|
Record name | NSC13692 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13692 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.